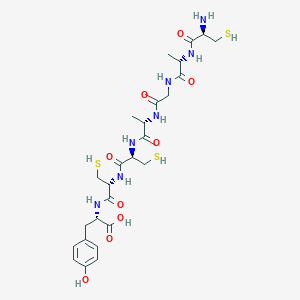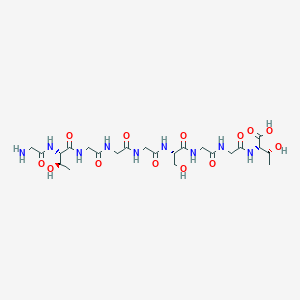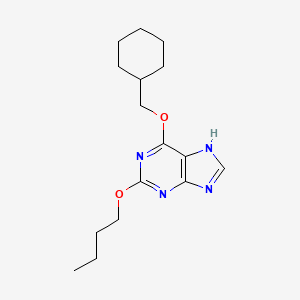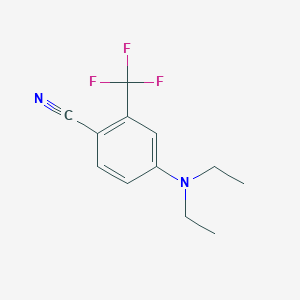![molecular formula C5H6N2S B12536033 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-16-8](/img/structure/B12536033.png)
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazabicyclo[221]hept-5-ene-3-thione is a bicyclic compound that features a unique structure with two nitrogen atoms and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This typically includes optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as epoxides, lactones, and polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron density transfers and bond formation/breaking processes. These interactions are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Shares a similar bicyclic structure but differs in the position of the nitrogen atoms and the presence of a thione group.
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione is unique due to its specific arrangement of nitrogen atoms and the presence of a thione group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
653603-16-8 |
|---|---|
Fórmula molecular |
C5H6N2S |
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione |
InChI |
InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8) |
Clave InChI |
FNEOSHRHIQZMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2NC1C(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)


![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)

![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)

